N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene}-10H-phenothiazine-10-carboxamide
Description
N-{(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene}-10H-phenothiazine-10-carboxamide is a phenothiazine derivative characterized by a carboxamide group at the 10-position of the phenothiazine core. The molecule features a Z-configuration amidine moiety, incorporating a 4,6-dimethylpyrimidin-2-yl amino group and a 4-methylphenyl amino group. While direct crystallographic data for this compound are absent in the provided evidence, analogous phenothiazine derivatives, such as 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, have been structurally resolved using software like SHELX and ORTEP .
Properties
Molecular Formula |
C27H24N6OS |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C27H24N6OS/c1-17-12-14-20(15-13-17)30-26(31-25-28-18(2)16-19(3)29-25)32-27(34)33-21-8-4-6-10-23(21)35-24-11-7-5-9-22(24)33/h4-16H,1-3H3,(H2,28,29,30,31,32,34) |
InChI Key |
YFUIPKUEEXMVDC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N’-(4-methylphenyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the phenyl group and the phenothiazine moiety. Common reagents used in these reactions include halogenated precursors, amines, and carbonyl compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-pyrimidinyl)-N’-(4-methylphenyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development.
Industry: It may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N’-(4-methylphenyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Phenothiazine Derivatives
Key Observations :
- Target Compound vs.
- Target vs. Pharmacopeial Amides : The pharmacopeial compounds () share pyrimidine-related moieties but prioritize peptide-like backbones, suggesting divergent biological targets (e.g., enzyme inhibition vs. receptor modulation).
Crystallographic and Computational Insights
- While the target compound’s crystal structure is unreported, software suites like WinGX and ORTEP (used for analogous phenothiazines) enable visualization of anisotropic displacement ellipsoids and torsion angles (e.g., −175.11° in ) .
Research Findings and Implications
- Hydrogen-Bonding Capacity : The carboxamide and pyrimidine N-atoms in the target compound likely enhance solubility in polar solvents, contrasting with the hydrophobic ethynyl-nitro derivative .
- Biological Relevance : Pyrimidine-containing compounds (e.g., –8) often target enzymes like kinases or DNA-processing proteins. The target’s dimethylpyrimidine group may confer selectivity for such targets .
- Analytical Workflows : Structural analysis of similar compounds relies on X-ray crystallography processed via SHELX and visualized through ORTEP-3, ensuring precise bond-length and angle measurements .
Biological Activity
N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene}-10H-phenothiazine-10-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and various studies highlighting its efficacy against cancer cells and other biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 511.55 g/mol. The structure features a phenothiazine core, which is known for its diverse biological activities, linked to a pyrimidine derivative that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C26H21N7O3S |
| Molar Mass | 511.55 g/mol |
| CAS Number | 375838-00-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reaction : The reaction between 4,6-dimethylpyrimidin-2-amine and 4-methylaniline in the presence of a catalyst.
- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity.
Antitumor Activity
Research has indicated that compounds related to phenothiazines exhibit significant antitumor properties. A study demonstrated that phenothiazine derivatives can inhibit the proliferation of various cancer cell lines, including HEp-2 tumor cells. The activity is often quantified using the TCID50 value, which reflects the potency of the compound against tumor cells.
For example:
- Trifluoromethyl Derivative : Exhibited a TCID50 of 4.7 µg/mL.
- Chlorine Derivative : Showed a TCID50 of 62.5 µg/mL, indicating weaker activity compared to trifluoromethyl derivatives .
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation.
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells has been observed.
- Apoptosis Induction : The compound may trigger apoptotic pathways leading to cell death.
Study on Antitumor Efficacy
A recent study explored the efficacy of this compound in SKM-1 myelodysplastic syndrome cell lines. The findings showed:
- Significant inhibition of cell growth.
- Increased levels of acetylated histones, suggesting an epigenetic mechanism.
This study highlights the potential for this compound as a therapeutic agent in treating hematological malignancies .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrimidine and phenothiazine cores. Key steps include:
- Amination : React 4,6-dimethylpyrimidin-2-amine with 4-methylphenyl isocyanate under basic conditions (e.g., triethylamine) to form the imine intermediate .
- Carboxamide Coupling : Use phenothiazine-10-carbonyl chloride with the intermediate in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), maintaining temperatures below 40°C to prevent decomposition .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity (>95% by HPLC). Yields (30–45%) depend on stoichiometric ratios and solvent choice .
Advanced: How can computational modeling guide the design of derivatives with enhanced fluorescence or bioactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry and predict photophysical properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA. Compare results with experimental UV-Vis and fluorescence spectra .
- Molecular Docking : Simulate interactions with biological targets (e.g., CDK9 kinase in ) using AutoDock Vina. Focus on hydrogen bonding between the pyrimidine moiety and ATP-binding pockets .
- QSAR Analysis : Correlate substituent effects (e.g., methyl groups on pyrimidine) with bioactivity data to prioritize derivatives for synthesis .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Resolve the Z-configuration of the imine bond and confirm molecular packing via single-crystal analysis (e.g., CCDC 2209381 in ) .
- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO to identify aromatic protons (δ 6.8–8.2 ppm) and carboxamide carbonyls (δ ~165 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 585.2016 as in ) with <2 ppm error .
Advanced: How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, used MIA PaCa-2 cells with 72-hour MTT assays .
- Dose-Response Curves : Compare EC₅₀ values across studies. Discrepancies may arise from impurity levels (>95% purity required) or solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .
- Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., CDK9 IC₅₀ in ) and apply statistical tools (e.g., ANOVA) to identify outliers .
Basic: What structural features dictate reactivity and intermolecular interactions?
Methodological Answer:
- Pyrimidine Core : The 4,6-dimethyl groups enhance electron density, favoring nucleophilic substitution at the 2-position .
- Phenothiazine Moiety : Planar structure enables π-π stacking in crystal lattices, observed in X-ray data () .
- Carboxamide Linker : Hydrogen bonding with solvent (e.g., DMF) or biological targets stabilizes the conformation .
Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the phenothiazine ring, reversible under physiological conditions .
- Micellar Encapsulation : Employ poloxamers or liposomes, characterized by dynamic light scattering (DLS) for size distribution .
Advanced: How to optimize regioselectivity in derivative synthesis?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., phenothiazine nitrogen with Boc groups) during pyrimidine functionalization .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling on halogenated pyrimidines, achieving >80% regioselectivity .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress (e.g., via TLC) to isolate intermediates before rearrangement .
Basic: What are the primary degradation pathways under ambient conditions?
Methodological Answer:
- Photodegradation : Exposure to UV light induces cleavage of the imine bond, detected via HPLC-MS. Store in amber vials under argon .
- Hydrolysis : The carboxamide linker is susceptible to acidic/basic conditions (pH <3 or >10). Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours .
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment (e.g., CDK9 in ) .
- Knockdown/Rescue Experiments : Use siRNA targeting the proposed pathway (e.g., CDK9 siRNA in PANC-1 cells) to confirm dependency .
- SPR/BLI Binding Assays : Measure direct interactions with immobilized targets (KD <100 nM considered significant) .
Basic: How to analyze crystallographic data for conformational insights?
Methodological Answer:
- Software Tools : Use Olex2 or SHELX for structure refinement. Key parameters: R-factor <0.05, bond length/angle deviations <2% .
- Intermolecular Interactions : Identify hydrogen bonds (e.g., N–H⋯O=C) and π-stacking distances (3.4–3.8 Å) in Mercury .
- Thermal Ellipsoids : Assess flexibility of the methylidene group; larger ellipsoids suggest dynamic disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
